molecular formula C8H14ClNO B1435876 1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride CAS No. 1989659-83-7

1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride

Cat. No. B1435876
M. Wt: 175.65 g/mol
InChI Key: PVOMVLPIUGJEIB-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride, also known as OPC-31260, is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.65 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride is 1S/C8H13NO.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h1,7-8H,3-6,9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 175.66 .

Scientific Research Applications

Catalysis and Organic Synthesis

Amine compounds play a critical role in catalysis, contributing to the development of novel synthetic pathways and the synthesis of complex molecules. For instance, amine-functionalized metal–organic frameworks (MOFs) have demonstrated significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials are prepared using various methods, including in situ synthesis, post-modification, and physical impregnation, leading to high CO2 sorption capacity at low pressures (Lin, Kong, & Chen, 2016) Amine-functionalized metal–organic frameworks: structure, synthesis and applications.

Environmental Remediation

In the environmental sector, amine compounds are utilized in the removal of pollutants from water. Amine-functionalized sorbents, for example, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, offering a promising solution for water treatment (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019) Efficient PFAS Removal by Amine-Functionalized Sorbents: Critical Review of the Current Literature.

Material Science

In material science, the incorporation of amine groups into polymers and frameworks has led to the development of innovative materials with desirable properties. Chitosan, a biopolymer containing amine groups, has been extensively studied for its ability to chelate metal ions and remove contaminants from water. This versatility makes chitosan and its derivatives valuable for a wide range of applications, from water purification to the development of new materials (Guibal, 2004) Interactions of metal ions with chitosan-based sorbents: a review.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(oxan-4-yl)prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h1,7-8H,3-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOMVLPIUGJEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride
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